GLL398 (mixture of E, Z isomers)
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Overview
Description
GLL398 is an Oral Selective Estrogen Receptor Downregulator. GLL398 strongly binds to ERα in a fluorescence resonance energy transfer binding assay (IC50 =1.14 nM) and potently degrades ERα in MCF-7 breast cancer cells (IC50 = 0.21 μM). Most importantly, the introduction of the boronic acid group confers superior oral bioavailability of GLL398 (AUC = 36.9 μg·h/mL) in rats as compared to GW7604 (AUC = 3.35 μg·h/mL). The strikingly favorable pharmacokinetic property of GLL398 makes it a promising oral SERD suitable for clinical evaluation.
Scientific Research Applications
Capillary Electrophoresis and NMR Spectroscopy
A study by McKillop et al. (1995) demonstrated the use of capillary electrophoresis and nuclear magnetic resonance (NMR) spectroscopy in the separation and identification of the Z and E isomers of 2-(3-pentenyl)pyridine, which is similar in composition to GLL398 (McKillop, A., Smith, R. M., Rowe, R., & Wren, S., 1995).
Synthesis for Pheromone Attraction
Ebata and Mori (1979) reported on the synthesis of a 1:1 mixture of (Z, Z)-3,13-octadecadienyl acetate and its (E, Z)-isomer, highlighting the application in attracting the cherrytree borer, which can be related to the synthesis processes involving compounds like GLL398 (Ebata, T., & Mori, K., 1979).
Procedures for Bromo-Butadiene Compounds
Research by Keegstra et al. (1991) explored obtaining mixtures of Z- and E-1-bromo-1,3-butadiene, offering insights into chemical processes that could be relevant for the handling of isomer mixtures like GLL398 (Keegstra, M. A., Verkruijsse, H. D., Andringa, H., & Brandsma, L., 1991).
Synthesis and Separation of Isomers in Medicinal Chemistry
Fauq et al. (2010) discussed the synthesis and separation of the (Z)- and (E)-isomers of 4-hydroxy-N-desmethyltamoxifen, which can be applicable in understanding the separation techniques for similar compounds like GLL398 (Fauq, A. H., Maharvi, G. M., & Sinha, D., 2010).
Dynamic Gas Chromatography-Mass Spectrometry
A study by Wong et al. (2017) on the enantioselective dynamic gas chromatography-mass spectrometry for oximes, which involves isomerization similar to the process in GLL398, can provide relevant insights into advanced analytical techniques (Wong, Y. F., Kulsing, C., & Marriott, P., 2017).
properties
CAS RN |
2077980-83-5 |
---|---|
Product Name |
GLL398 (mixture of E, Z isomers) |
Molecular Formula |
C25H23BO4 |
Molecular Weight |
398.265 |
IUPAC Name |
(E)-3-[4-[(E)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H23BO4/c1-2-23(19-6-4-3-5-7-19)25(21-13-15-22(16-14-21)26(29)30)20-11-8-18(9-12-20)10-17-24(27)28/h3-17,29-30H,2H2,1H3,(H,27,28)/b17-10+,25-23- |
InChI Key |
BINZFDGAOTWQNC-VZBZSUMNSA-N |
SMILES |
B(C1=CC=C(C=C1)C(=C(CC)C2=CC=CC=C2)C3=CC=C(C=C3)C=CC(=O)O)(O)O |
Appearance |
White to off-white solid powder |
Purity |
>98% (contains E and Z isomers). |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GLL398; GLL-398; GLL 398. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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